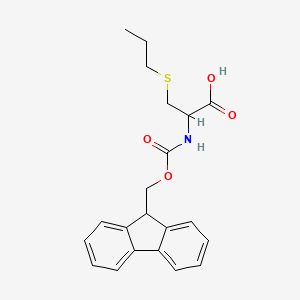

N-Fmoc-S-propyl-L-cysteine

Beschreibung

BenchChem offers high-quality N-Fmoc-S-propyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-S-propyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23NO4S |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

RRIUUOXIQLZCJX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: N-Fmoc-S-propyl-L-cysteine in Peptide Therapeutics

[1]

Executive Summary

N-Fmoc-S-propyl-L-cysteine (Fmoc-Cys(Pr)-OH) represents a critical class of S-alkylated cysteine derivatives used to modulate peptide lipophilicity, stability, and folding kinetics.[1] Unlike standard protecting groups (e.g., Trityl, Acm) designed for removal, the S-propyl moiety is a permanent modification . It converts the reactive thiol into a stable thioether, preventing disulfide scrambling while introducing a defined steric and hydrophobic profile.

This guide provides an exhaustive technical analysis of Fmoc-Cys(Pr)-OH, detailing its physicochemical properties, synthesis from precursors, integration into Solid-Phase Peptide Synthesis (SPPS), and analytical characterization.[1]

Part 1: Molecular Architecture & Physicochemical Profile[2]

Chemical Identity

The molecule consists of an L-cysteine backbone protected at the

| Property | Specification |

| Chemical Name | |

| Common Abbreviation | Fmoc-Cys(Pr)-OH |

| Molecular Formula | |

| Molecular Weight | 385.48 g/mol |

| Chirality | L-Enantiomer ( |

| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in MeOH; Insoluble in |

| pKa (COOH) | ~3.8 (Estimated) |

| Stability | Stable to TFA (acid), susceptible to strong oxidation (sulfoxide formation) |

Structural Significance

The S-propyl group serves two primary functions in peptidomimetics:

-

Redox Silencing: By capping the thiol, it renders the residue inert to oxidative dimerization, useful for scanning mutagenesis to identify critical disulfide bonds.

-

Hydrophobic Tuning: The propyl chain adds moderate lipophilicity (

vs. Ala), enhancing membrane interaction without the aggregation risks of longer lipid chains (e.g., palmitoyl).

Part 2: Synthesis of the Building Block

As Fmoc-Cys(Pr)-OH is often a custom reagent rather than a catalog commodity, researchers frequently synthesize it in-house. The following protocol ensures high optical purity by avoiding harsh bases that trigger

Synthesis Protocol (Solution Phase)

Objective: Alkylation of Fmoc-Cys-OH with propyl iodide.

Reagents:

-

Fmoc-Cys-OH (1.0 eq)[1]

-

1-Iodopropane (1.2 eq)[1]

-

Cesium Carbonate (

) (1.5 eq) or -

Solvent: DMF/Water (9:1 v/v)[1]

Workflow:

-

Dissolution: Dissolve Fmoc-Cys-OH in DMF/Water.

-

Base Addition: Add

slowly at 0°C. Stir for 10 min. -

Alkylation: Add 1-Iodopropane dropwise. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Acidify with 1M HCl to pH 2–3.

-

Extraction: Extract with Ethyl Acetate (

). Wash organics with Brine. -

Purification: Dry over

, concentrate, and recrystallize from DCM/Hexane.

Critical Control Point: Avoid strong bases (e.g., NaOH) or high temperatures to prevent racemization of the Cysteine

Part 3: Synthetic Utility in SPPS

Integrating Fmoc-Cys(Pr)-OH into SPPS requires adherence to strict coupling protocols to minimize racemization, a known issue with cysteine derivatives.

Coupling Strategy

Recommended Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Rationale: This carbodiimide/additive mixture maintains a lower pH than uronium salts (HBTU/HATU) with DIPEA, significantly reducing the risk of C

Protocol:

-

Activation: Dissolve Fmoc-Cys(Pr)-OH (3.0 eq) and Oxyma (3.0 eq) in DMF. Add DIC (3.0 eq) immediately before addition to resin.

-

Coupling: React for 60 minutes at RT.

-

Monitoring: Kaiser Test (primary amines) or Chloranil Test (secondary amines).

Deprotection & Cleavage[2]

-

Fmoc Removal: Standard 20% Piperidine in DMF.[4][5] The thioether is stable to piperidine.[6]

-

Global Cleavage: 95% TFA / 2.5% TIS / 2.5%

.[4]-

Note: Unlike Trityl (Trt) protection, the Propyl group is NOT removed by TFA. It remains on the peptide.[7]

-

Scavengers: Triisopropylsilane (TIS) is essential to prevent alkylation of Trp/Tyr by linkers, though the propyl group itself does not generate carbocations.

-

Logic of Protection (Diagram)

Caption: Comparison of transient (Trityl) vs. permanent (Propyl) cysteine modification strategies in SPPS.

Part 4: Therapeutic & Structural Applications[2][3][9]

Probing Steric Effects

Replacing a native Cysteine with S-propyl-Cysteine allows researchers to distinguish between the steric role of the residue and its chemical role (disulfide bonding). If biological activity is retained, the disulfide bond was likely structural rather than functional.

Lipopeptide Mimetics

Short alkyl chains (Propyl, Butyl) serve as "mini-lipids." They increase membrane permeability and plasma half-life by promoting albumin binding, but without the extreme insolubility associated with palmitoylation (

Non-Oxidizable Isosteres

In therapeutic peptides, free thiols are liabilities (oxidation, aggregation).[1] S-propylation provides a stable isostere that mimics the size of a Methionine but with different polarity and shape, often used to improve shelf-life stability.

Part 5: Analytical Quality Control

HPLC Characterization

-

Retention Time: Expect a shift to higher retention times (more hydrophobic) compared to the free Cysteine peptide.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

Mass Spectrometry (MS)

-

Mass Shift: The modification adds the mass of the propyl group minus the proton replaced.

-

(Propyl

-

(Propyl

-

Fragmentation: In MS/MS, the thioether bond is relatively stable, but characteristic fragments of the alkyl chain may be observed at high collision energies.

Part 6: Experimental Workflow Visualization

The following diagram illustrates the decision tree for selecting S-propyl cysteine in a drug design campaign.

Caption: Decision matrix for incorporating S-propyl cysteine to enhance peptide stability.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]

-

Postma, T. M., & Albericio, F. (2014). "Cysteine in Peptide Synthesis: Protecting Groups and Side Reactions."[4][6][8] European Journal of Organic Chemistry, 2014(17), 3519-3530.[1] [1]

-

Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1] [1]

-

Spengler, J., et al. (2010).[1] "Synthesis of Cysteine-Containing Peptides." International Journal of Peptide Research and Therapeutics, 16, 1-13.[1]

Sources

- 1. Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH | C53H83NO8S | CID 66744798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 8. bachem.com [bachem.com]

An In-Depth Technical Guide to Fmoc-Cys(Pr)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a unique amino acid residue that plays a pivotal role in the structural and functional diversity of peptides and proteins. Its thiol side chain is a locus for the formation of disulfide bridges, which are critical for stabilizing tertiary and quaternary structures, as well as for post-translational modifications. In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, the effective protection of the cysteine thiol is paramount to prevent undesirable side reactions. While a variety of S-protecting groups have been developed and are commercially available, this guide focuses on the S-propyl protected derivative, Fmoc-Cys(Pr)-OH.

This document provides a comprehensive overview of Fmoc-Cys(Pr)-OH, including its fundamental chemical properties, a detailed discussion of its synthesis, and its anticipated behavior and utility in Fmoc-based SPPS. The insights provided are grounded in the established principles of peptide chemistry and the known characteristics of S-alkyl cysteine derivatives.

Core Properties of Fmoc-Cys(Pr)-OH

The fundamental characteristics of Fmoc-Cys(Pr)-OH are summarized below. These have been calculated based on the constituent chemical moieties.

| Property | Value |

| Chemical Name | N-α-Fmoc-S-propyl-L-cysteine |

| Molecular Formula | C₂₁H₂₃NO₄S |

| Molecular Weight | 385.48 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). |

Synthesis of Fmoc-Cys(Pr)-OH

The synthesis of Fmoc-Cys(Pr)-OH is a two-step process that begins with the S-alkylation of L-cysteine, followed by the protection of the α-amino group with the Fmoc moiety.

Step 1: Synthesis of S-propyl-L-cysteine

The initial step involves the nucleophilic substitution reaction between the thiol group of L-cysteine and a propyl halide, typically 1-bromopropane or 1-iodopropane. The reaction is generally carried out in an alkaline aqueous medium to deprotonate the thiol group, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of S-propyl-L-cysteine [1][2]

-

Dissolution: Dissolve L-cysteine hydrochloride monohydrate in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the solution in an ice bath and slowly add a base, such as ammonium hydroxide[2] or sodium hydroxide[1], with constant stirring until the pH of the solution reaches approximately 8-9.

-

Alkylation: Add a slight molar excess of 1-bromopropane to the reaction mixture.

-

Reaction: Allow the reaction to proceed with stirring. The reaction can be run at room temperature or with gentle heating under reflux to increase the rate of reaction. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with an acid like hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxyl and amino groups. The product can then be isolated by precipitation at its isoelectric point or by crystallization from a suitable solvent system, such as ethanol/water.

-

Purification: The crude S-propyl-L-cysteine can be further purified by recrystallization to obtain a product of high purity.

Caption: Synthesis of S-propyl-L-cysteine.

Step 2: N-α-Fmoc Protection

The second step involves the protection of the α-amino group of the synthesized S-propyl-L-cysteine with the Fmoc group. A common reagent for this purpose is 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically performed in a biphasic system or in an organic solvent in the presence of a mild base.

Experimental Protocol: N-α-Fmoc Protection of S-propyl-L-cysteine

-

Dissolution: Suspend S-propyl-L-cysteine in a suitable solvent, such as a mixture of dioxane and water or acetone and water.

-

Basification: Add a mild inorganic base, such as sodium bicarbonate or sodium carbonate, to the suspension to deprotonate the amino group and facilitate the reaction.

-

Fmocylation: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone to the reaction mixture while maintaining a cool temperature (e.g., 0-5 °C).

-

Reaction: Allow the reaction to stir for several hours at room temperature, monitoring its completion by TLC.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with water, and then dry it under vacuum. The crude Fmoc-Cys(Pr)-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Caption: N-α-Fmoc protection of S-propyl-L-cysteine.

Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The S-propyl group is a simple S-alkyl protecting group. Its behavior in SPPS can be inferred from the known properties of other S-alkyl cysteine derivatives.

Stability

The S-propyl thioether bond is expected to be stable to the standard conditions of Fmoc-SPPS. This includes repeated treatments with the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of the coupling activators. This stability is crucial for preventing the premature deprotection of the cysteine side chain during peptide elongation.

Coupling

The coupling of Fmoc-Cys(Pr)-OH to the growing peptide chain can be achieved using standard activation methods. However, cysteine derivatives are known to be susceptible to racemization during activation. Therefore, the use of coupling reagents that minimize racemization is recommended.

Recommended Coupling Protocol for Fmoc-Cys(Pr)-OH

-

Resin Preparation: Swell the resin (e.g., Rink amide or Wang resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Pr)-OH (3-5 equivalents relative to resin loading) in DMF. Add a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) along with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. Pre-activate for a short period.

-

Coupling: Add the activated Fmoc-Cys(Pr)-OH solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Caption: General workflow for Fmoc-SPPS.

Cleavage and Deprotection

The S-propyl group is a stable thioether and is not cleaved by the standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. This means that after cleavage from the resin, the resulting peptide will have a propyl-protected cysteine residue.

To obtain the free thiol, a subsequent deprotection step is required. The removal of S-alkyl groups typically necessitates harsher conditions, such as treatment with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are not compatible with the standard Fmoc strategy. Alternatively, deprotection can be achieved using reagents like mercury(II) acetate or silver trifluoromethanesulfonate, followed by treatment with a reducing agent. However, these methods involve the use of toxic heavy metals.

Due to the difficulty of cleavage, the S-propyl group is generally not a preferred protecting group for cysteine in applications where a free thiol is desired in the final peptide. However, it could be useful in scenarios where a permanently alkylated cysteine is the target modification.

Safety and Handling

As with all laboratory chemicals, Fmoc-Cys(Pr)-OH should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and dark place to prevent degradation. A storage temperature of -20°C is recommended for long-term stability.

Conclusion

Fmoc-Cys(Pr)-OH is a derivative of cysteine that can be synthesized through a straightforward two-step process. While its S-propyl protecting group offers stability during Fmoc-SPPS, its resistance to standard cleavage conditions makes it less suitable for the routine synthesis of peptides requiring a free cysteine thiol. Its primary application would be in the synthesis of peptides where a permanent S-propylation of cysteine is the desired outcome. For applications requiring a free thiol, other S-protecting groups that are labile to standard TFA cleavage cocktails, such as Trityl (Trt) or tert-Butyl (tBu), are more appropriate choices. Researchers should carefully consider the final desired state of the cysteine residue when selecting a protecting group strategy.

References

- Tsai, C., & Chen, Y. (2009). Method of synthesizing S-allyl-cysteine analogues and their therapeutic application in treating myocardial infarction. (U.S. Patent No. US20090036534A1). U.S. Patent and Trademark Office.

Sources

Navigating the Landscape of S-Alkylated Cysteine Derivatives: A Technical Guide to N-Fmoc-S-propyl-L-cysteine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Fmoc-S-propyl-L-cysteine, a specialized amino acid derivative with potential applications in peptide synthesis and drug development. As a Senior Application Scientist, the following content is structured to offer not just procedural steps but also a foundational understanding of the principles governing the synthesis and use of this and related compounds.

A crucial initial finding of our extensive search is that N-Fmoc-S-propyl-L-cysteine is not a widely cataloged compound with a dedicated CAS number or extensive documentation in major chemical databases as of early 2026. This suggests it is a novel or less common derivative. Therefore, this guide will provide a comprehensive overview based on established principles of peptide chemistry and data from closely related, well-documented N-Fmoc-S-alkyl-L-cysteine analogs.

Part 1: Core Identifiers and Physicochemical Properties

While a specific CAS number for N-Fmoc-S-propyl-L-cysteine remains elusive, we can extrapolate its likely identifiers and properties from its constituent parts and similar molecules.

Predicted Identifiers

Based on the structure, the following identifiers can be predicted:

-

IUPAC Name: (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(propylsulfanyl)propanoic acid

-

Molecular Formula: C₂₁H₂₃NO₄S

-

InChI and SMILES: These can be generated from the chemical structure.

It is imperative for any researcher synthesizing this compound to perform thorough characterization (e.g., NMR, Mass Spectrometry, and Elemental Analysis) to confirm its identity.

Physicochemical Characteristics: An Analog-Based Estimation

The properties of N-Fmoc-S-propyl-L-cysteine can be inferred from related compounds. For instance, N-acetyl-S-propyl-L-cysteine is noted for its solubility in water, which is a key factor for bioavailability.[1] The introduction of the bulky, hydrophobic Fmoc group will significantly decrease water solubility, making it more soluble in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dichloromethane (DCM).

| Property | Predicted Characteristic for N-Fmoc-S-propyl-L-cysteine | Rationale based on Analogs |

| Appearance | White to off-white crystalline powder | Common for Fmoc-protected amino acids. |

| Solubility | Soluble in organic solvents (DMF, DCM, NMP); Insoluble in water | The lipophilic Fmoc group dominates the molecule's solubility profile.[2] |

| Stability | Stable under standard storage conditions (cool, dry, dark) | Fmoc-protected amino acids are generally stable when protected from light and moisture. |

Part 2: Synthesis and Chemical Integrity

The synthesis of N-Fmoc-S-propyl-L-cysteine would logically follow a two-step process: S-alkylation of L-cysteine followed by N-terminal Fmoc protection.

Proposed Synthetic Workflow

The synthesis of related S-alkylated cysteine derivatives provides a reliable blueprint.[3]

Caption: Proposed two-step synthesis of N-Fmoc-S-propyl-L-cysteine.

Experimental Protocol: A Guideline

Step 1: Synthesis of S-propyl-L-cysteine

-

Dissolve L-cysteine in an aqueous solution of a suitable base (e.g., 1M NaOH) under an inert atmosphere (e.g., Nitrogen or Argon) to deprotonate the thiol group, forming the thiolate.

-

Add 1-bromopropane (or another suitable propyl halide) dropwise to the stirring solution. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the solution to precipitate the S-propyl-L-cysteine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Fmoc Protection

-

Suspend the synthesized S-propyl-L-cysteine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, like sodium bicarbonate, to deprotonate the amino group.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in dioxane dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-Fmoc-S-propyl-L-cysteine.

Self-Validating System: Throughout this process, it is critical to use analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Part 3: Applications in Peptide Synthesis and Drug Development

The primary application of N-Fmoc-S-propyl-L-cysteine is in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is a cornerstone of modern SPPS due to its base-lability, allowing for orthogonal protection strategies.[4]

Role in Solid-Phase Peptide Synthesis (SPPS)

The S-propyl group serves as a stable, non-labile protecting group for the cysteine thiol, preventing unwanted side reactions, particularly the formation of disulfide bonds during peptide chain elongation. This is crucial when the final peptide requires a free thiol or when specific disulfide bond patterns are to be formed in a controlled manner post-synthesis.

Caption: SPPS cycle incorporating N-Fmoc-S-propyl-L-cysteine.

Considerations for Use

-

Stability: The S-propyl bond is stable to the mildly basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from most resins (e.g., Trifluoroacetic acid).

-

Final Product: The use of N-Fmoc-S-propyl-L-cysteine will result in a peptide with a permanently S-propylated cysteine residue. This can be desirable for introducing a moderately hydrophobic, non-reactive group to study structure-activity relationships or to block a specific cysteine residue from participating in disulfide bonding.

Potential in Drug Development

The incorporation of S-alkylated cysteine derivatives can influence the pharmacological properties of peptides. The S-propyl group can:

-

Increase Lipophilicity: This may enhance membrane permeability and cellular uptake.

-

Steric Shielding: The propyl group can protect the peptide backbone from enzymatic degradation, potentially increasing its in vivo half-life.

-

Modulate Biological Activity: The presence of the S-propyl group can alter the peptide's conformation and its interaction with biological targets.

References

-

Chem-Impex. (n.d.). Fmoc-S-[(S-2,3-bis(palmitoyloxy)propyl]-L-cysteine. Retrieved from [Link]

-

Metzger, J. W., Wiesmüller, K. H., & Jung, G. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. International journal of peptide and protein research, 38(6), 545–554. [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Tulla-Puche, J. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. Angewandte Chemie (International ed. in English), 59(35), 14796–14801. [Link]

-

Chem-Impex. (n.d.). Fmoc-S-[(R-2,3-bis(palmitoyloxy)propyl]-L-cysteine. Retrieved from [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Tulla-Puche, J. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH. PubChem. Retrieved from [Link]

-

J&K Scientific LLC. (2025, May 30). Fmoc-S-trityl-L-cysteine. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-cysteine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-S-propyl-L-cysteine. PubChem. Retrieved from [Link]

-

Isidro-Llobet, A., Guasch-Jane, E., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9069–9073. [Link]

-

Bodanszky, M., & Bodanszky, A. (1984). A New Practical Approach to the Synthesis of Fmoc-L-Cysteine. The Journal of Organic Chemistry, 49(1), 151-152. [Link]

Sources

- 1. CAS 14402-54-1: N-acetyl-S-propyl-L-cysteine | CymitQuimica [cymitquimica.com]

- 2. isotope.com [isotope.com]

- 3. Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

Stability of Fmoc-S-propyl-L-cysteine under storage conditions

An In-depth Technical Guide to the Stability of Fmoc-S-propyl-L-cysteine Under Storage Conditions

Foreword: Ensuring Reagent Integrity in Peptide Synthesis

For the researcher engaged in solid-phase peptide synthesis (SPPS), the integrity of the starting materials is paramount. The quality of each Fmoc-protected amino acid directly dictates the success of coupling efficiencies, crude peptide purity, and, ultimately, the validity of the final research data. This guide provides a deep, field-proven perspective on the stability of a specialized building block, Fmoc-S-propyl-L-cysteine. We will move beyond generic storage advice to explore the underlying chemical principles, potential degradation pathways, and the robust analytical methodologies required to validate the stability of this reagent over time. As a senior application scientist, my objective is to equip you not just with protocols, but with the causal understanding needed to maintain the highest standards of scientific integrity in your work.

Section 1: Physicochemical Profile of Fmoc-S-propyl-L-cysteine

Fmoc-S-propyl-L-cysteine is a derivative of the amino acid cysteine where the alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is alkylated to form a stable thioether with a propyl group. Understanding the distinct chemical nature of these two modifications is fundamental to predicting and mitigating degradation.

-

The Nα-Fmoc Group: This protecting group is the cornerstone of modern SPPS due to its stability in acidic conditions and facile cleavage under mild basic conditions, typically with piperidine.[1][2] The key to its lability is the acidic proton on the β-carbon of the fluorenyl system, which initiates an E1cB elimination reaction in the presence of a base.[2] However, this inherent lability also makes it susceptible to premature cleavage if not handled and stored correctly.

-

The S-propyl Thioether: Unlike many sulfur-protecting groups used in SPPS (e.g., Trityl, Acm), the S-propyl group is not intended for cleavage during synthesis. It is a stable thioether linkage, making Fmoc-S-propyl-L-cysteine suitable for incorporating a permanently modified cysteine residue into a peptide sequence. The thioether is generally robust but can be susceptible to oxidation under harsh conditions, forming sulfoxides and sulfones.

Section 2: Potential Degradation Pathways and Mechanistic Insights

While Fmoc-S-propyl-L-cysteine is a relatively stable compound, several degradation pathways can compromise its purity during long-term storage. These are primarily driven by atmospheric contaminants (moisture, oxygen), residual impurities from synthesis, and inappropriate physical conditions (temperature, light).

Autocatalytic Fmoc-Group Cleavage

The most common degradation pathway involves the slow, base-catalyzed cleavage of the Fmoc group. The catalyst is often a subtle contaminant that can initiate a cascade of degradation.

-

Mechanism: The presence of trace amounts of free amino acids (from an incomplete initial Fmoc protection reaction) can act as a base, cleaving the Fmoc group from a neighboring molecule.[3] This liberates another free amine, creating an autocatalytic cycle that slowly reduces the purity of the material.[3] Moisture can also contribute to the hydrolysis of the carbamate linkage, although this is generally a slower process.[4]

-

Consequence: The primary degradation products are the free amine (S-propyl-L-cysteine) and dibenzofulvene (DBF). This leads to failed couplings (deletion sequences) in subsequent peptide synthesis.

Oxidation of the Thioether

The sulfur atom in the S-propyl side chain is in its most reduced state and is susceptible to oxidation.

-

Mechanism: Atmospheric oxygen can slowly oxidize the thioether, a reaction that can be accelerated by light and elevated temperatures. This process typically forms the corresponding sulfoxide and, under more aggressive conditions, the sulfone.

-

Consequence: The introduction of oxidized forms leads to impurities that can be difficult to separate from the desired peptide and may alter the final product's biological activity and physicochemical properties.

Other Potential Impurities

Impurities from the synthesis of the Fmoc-amino acid can also affect long-term stability and performance.

-

Acetic Acid: Often originates from the use of ethyl acetate during purification and crystallization.[3][5] Residual ethyl acetate can transesterify with the Fmoc-amino acid during storage, generating acetic acid.[5] Acetic acid is a potent capping reagent in SPPS, leading to truncated peptide sequences.[3]

-

Dipeptides: Formed when the Fmoc-donating reagent reacts with an already-formed Fmoc-amino acid during synthesis.[3] This leads to the insertion of an extra amino acid residue during peptide synthesis.

The following diagram illustrates the primary postulated degradation pathways for Fmoc-S-propyl-L-cysteine during storage.

Sources

A Senior Application Scientist's Guide to Cysteine Protection: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Pr)-OH

Introduction: The Critical Role of Cysteine in Peptide Therapeutics

In the landscape of peptide and protein science, cysteine holds a unique and powerful position. Its thiol (-SH) side chain is a locus of reactivity, most notably for its ability to form disulfide bonds that are critical for stabilizing the tertiary and quaternary structures of peptides and proteins.[1][2] This structural role is fundamental to biological activity. However, during solid-phase peptide synthesis (SPPS), this same reactivity presents a significant challenge. The nucleophilic thiol group is prone to a host of undesirable side reactions, including premature oxidation and alkylation, which can lead to impurities and failed syntheses.[1]

To circumvent these issues, the thiol group must be reversibly masked with a protecting group. The choice of this protecting group is one of the most critical strategic decisions in the synthesis of a cysteine-containing peptide. It dictates not only the conditions for synthesis and final cleavage but also the possibilities for creating complex architectures with multiple, specific disulfide bridges.[2][3]

Among the arsenal of available options for Fmoc-based SPPS, the Trityl (Trt) group is the most established and widely used.[4] However, for more advanced applications requiring selective deprotection, less common groups like S-propyl (Pr) offer unique orthogonal capabilities. This guide provides an in-depth technical comparison of two key building blocks, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Pr)-OH , to empower researchers in making informed decisions for their specific synthetic challenges.

PART 1: The Workhorse - Fmoc-Cys(Trt)-OH

The Trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that has been the gold standard for cysteine protection in Fmoc SPPS for decades.[4] Its widespread adoption is a testament to its reliability and compatibility with standard synthesis protocols.

Chemical Properties and Strategic Advantages

The Trt group is attached to the cysteine sulfur via a thioether bond. Its key features include:

-

Stability: It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc group removal during chain elongation.[1]

-

Acid Labile Cleavage: The Trt group is readily cleaved during the final step of SPPS, when the peptide is liberated from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1]

-

Reduced Racemization: The steric bulk of the Trityl group has been shown to reduce the risk of racemization at the alpha-carbon of cysteine during activation and coupling, a critical factor for maintaining the stereochemical integrity of the final peptide.[4]

The Mechanism of Deprotection: An Acid-Catalyzed Process

The cleavage of the Trt group is an acid-catalyzed process that generates a highly stable trityl cation. This stability, however, makes the reaction reversible. The liberated and highly nucleophilic thiol can react with the trityl cation, leading to incomplete deprotection.

To drive the reaction to completion, "scavengers" are essential components of the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation by donating a hydride, forming inert triphenylmethane.[5]

Caption: Acid-catalyzed cleavage of the S-Trityl group and scavenger action.

Potential Side Reactions and Mitigation

While robust, the use of Fmoc-Cys(Trt)-OH is not without potential pitfalls. Incomplete deprotection is the most common issue, which can typically be resolved by using an optimized cleavage cocktail containing TIS.[6] For peptides with multiple Cys(Trt) residues, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is also recommended to maintain a reducing environment and prevent premature disulfide formation.[6][7]

PART 2: The Specialist - Fmoc-Cys(Pr)-OH

While Trt is ideal for peptides destined to have free thiols or for a single, subsequent disulfide bond formation in solution, it lacks orthogonality. That is, it cannot be removed without also cleaving other standard acid-labile side-chain protecting groups (like tBu, Boc) and the peptide from the resin. This is where groups like S-propyl (Pr) come into play, although it is less commonly cited in standard literature compared to other orthogonal groups like Acm or Mmt. The principles of its use are derived from similar alkyl-thioether protecting groups.

Chemical Properties and the Principle of Orthogonality

The S-propyl group forms a stable thioether linkage with the cysteine side chain. Unlike the Trt group, it is stable to standard TFA cleavage cocktails. This stability is the key to its utility in orthogonal protection strategies .[3] Orthogonality refers to the ability to selectively remove one class of protecting groups under specific conditions while leaving others intact.[2][3]

This property is indispensable for the synthesis of complex peptides with multiple, regioselective disulfide bonds, such as conotoxins or insulin analogs.[2][8] By protecting different pairs of cysteines with groups that have different cleavage requirements (e.g., Cys(Trt), Cys(Acm), Cys(Pr)), one can dictate which cysteines are revealed at each step to form a specific disulfide bridge.

Deprotection: A More Targeted Approach

The S-propyl group, being an alkyl thioether, is resistant to acidolysis. Its removal requires specific, harsher conditions that do not affect other protecting groups. While direct protocols for S-propyl are less common, the cleavage of similar stable thioethers like S-acetamidomethyl (Acm) often involves treatment with reagents like mercury(II) acetate or silver trifluoromethanesulfonate. Caution must be exercised as these reagents are toxic. An alternative, widely used method for Acm removal that would be applicable is iodine-mediated oxidation, which simultaneously deprotects and forms the disulfide bond.[9]

PART 3: Head-to-Head Comparison and Strategic Application

The choice between Fmoc-Cys(Trt)-OH and an orthogonally-protected cysteine like Fmoc-Cys(Pr)-OH is entirely dependent on the final synthetic goal.

Comparative Data Summary

| Property | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Pr)-OH (and similar stable alkyls) |

| Protecting Group | Trityl (Triphenylmethyl) | Propyl |

| Molecular Weight | 585.71 g/mol [10] | Lower than Trt derivative |

| Primary Use Case | General synthesis of peptides with free thiols or a single disulfide bond. | Regioselective synthesis of peptides with multiple disulfide bonds.[2][3] |

| Cleavage Condition | Highly acid-labile (e.g., 95% TFA).[11] | Stable to TFA. Requires specific reagents (e.g., Iodine, Hg(II), Ag(I)). |

| Orthogonality | No. Cleaved simultaneously with other standard side-chain protecting groups and resin linkage.[12] | Yes. Can be removed selectively while other protecting groups remain intact. |

| Key Advantage | Cost-effective, robust, well-documented, reduces racemization.[4] | Enables complex, multi-disulfide peptide architectures. |

| Key Disadvantage | Lacks orthogonality. Incomplete deprotection possible without proper scavengers.[6] | Harsher, potentially toxic cleavage reagents. More complex workflow. |

Decision-Making Workflow: Choosing Your Cysteine Derivative

Caption: Decision tree for selecting a cysteine protecting group strategy.

PART 4: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol is for the final cleavage of a peptide from the resin, with simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.

-

Resin Preparation: After completion of the synthesis, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3x) and dry it under vacuum for at least 1 hour.[6]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, Reagent B (TFA/Phenol/Water/TIS at 88:5:5:2 v/v/v/v) is effective.[13] For peptides with multiple Cys(Trt) residues, a cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) is recommended.[7]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Swirl gently and allow the reaction to proceed at room temperature for 2-3 hours.[6] A deep yellow or orange color is normal, indicating the formation of the trityl cation.[14]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.

Protocol 2: Regioselective Disulfide Bond Formation using an Orthogonal Strategy

This protocol outlines the synthesis of a peptide with two disulfide bonds using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH (as a well-documented stand-in for the principle of using Fmoc-Cys(Pr)-OH).

-

SPPS: Synthesize the linear peptide on a solid support using standard Fmoc chemistry, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.[2]

-

First Cleavage (Trt Removal): Cleave the peptide from the resin using the TFA/TIS/H₂O cocktail as described in Protocol 1. This step removes the Trt groups, leaving the Acm groups intact.[2]

-

First Disulfide Bond Formation: Precipitate and isolate the crude peptide containing free thiols and Acm-protected thiols. Dissolve the peptide at a low concentration (0.1-1 mg/mL) in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8). Stir gently, open to the atmosphere, for 12-24 hours to allow for oxidative formation of the first disulfide bond between the deprotected cysteine residues.[2]

-

Purification: Purify the single-disulfide-bridged peptide by RP-HPLC to isolate the correct intermediate.

-

Second Disulfide Bond Formation (Acm Removal and Oxidation): Dissolve the purified peptide in an aqueous solvent mixture (e.g., aqueous acetic acid). Add a solution of iodine (typically a 10-fold molar excess) portion-wise until a faint yellow color persists. The iodine simultaneously removes the Acm groups and oxidizes the newly freed thiols to form the second disulfide bond.[9]

-

Quenching and Final Purification: Quench the excess iodine with an aqueous solution of ascorbic acid. Purify the final, two-disulfide-bridged peptide by RP-HPLC.

Conclusion and Future Outlook

The choice between Fmoc-Cys(Trt)-OH and an orthogonally protected derivative like Fmoc-Cys(Pr)-OH is a clear example of how strategic planning dictates success in complex peptide synthesis. Fmoc-Cys(Trt)-OH remains the undisputed, cost-effective workhorse for the routine synthesis of peptides requiring a free thiol or a single disulfide bridge. Its behavior is well-understood, and its potential side reactions are easily mitigated with established protocols.

However, as the ambition of drug development professionals pushes towards more complex, constrained, and biologically resilient peptide therapeutics, the demand for sophisticated, multi-disulfide architectures will only grow. In this arena, a deep understanding of orthogonal protection strategies is not just advantageous but essential. The ability to selectively deprotect specific cysteine pairs, as enabled by protecting groups like Propyl, Acm, or Mmt, is the key that unlocks the synthesis of these intricate and highly valuable molecules.[8][15] Mastering the application of both the workhorse and the specialist cysteine derivatives will remain a critical skill for any scientist in the field of peptide chemistry.

References

- The Role of Trityl Protection in Cysteine-Containing Peptide Synthesis. (2026, March 1). BenchChem.

- Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. (n.d.). BenchChem.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. (n.d.). BenchChem.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

- (a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.).

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025, April 14). PMC.

- Synthesis of peptides containing three disulfide bonds: can it be fully autom

- Common side reactions with Fmoc-Cys(Trt)-OH in SPPS. (n.d.). BenchChem.

- FMOC-S-trityl-L-cysteine | 103213-32-7. (2026, January 13). ChemicalBook.

- Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). PMC.

- Fmoc-Cys(Trt)

- A Comparative Guide to Cysteine Derivatives in Peptide Synthesis: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Bzl)-Cl. (2025, December). BenchChem.

- Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage.

- Cleavage Cocktails; Reagent B. (n.d.). Peptides.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).

- Cysteine Deriv

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Re-run). (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. biotage.com [biotage.com]

Beyond Compliance: Advanced Handling and Safety Protocols for N-Fmoc-S-propyl-L-cysteine in Peptide Therapeutics

[1]

Executive Summary

In the landscape of peptide therapeutics, N-Fmoc-S-propyl-L-cysteine (Fmoc-Cys(Pr)-OH) represents a critical building block, often utilized not merely as a protected intermediate, but as a means to introduce permanent S-alkylation into peptide sequences.[1] This modification alters the lipophilicity and proteolytic stability of the final construct.

While standard Safety Data Sheets (SDS) provide regulatory baselines, they often fail to address the nuance of handling thioether-containing amino acids in high-fidelity Solid Phase Peptide Synthesis (SPPS).[1] This guide synthesizes regulatory compliance (GHS) with field-proven operational protocols to ensure both personnel safety and experimental integrity.[1]

Chemical Identity & Technical Specifications

Expert Insight: Unlike the standard Fmoc-Cys(Trt)-OH, where the trityl group is acid-labile and transient, the S-propyl moiety in this compound is generally stable to standard TFA cleavage conditions.[1] It is intended to remain on the cysteine residue in the final peptide. This distinction dictates specific handling to prevent inadvertent oxidation of the thioether to a sulfoxide (

Table 1: Physicochemical Profile

| Parameter | Specification |

| Chemical Name | N-Fmoc-S-propyl-L-cysteine |

| Synonyms | Fmoc-Cys(Pr)-OH; (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(propylthio)propanoic acid |

| CAS Number | 1447738-01-3 |

| Molecular Formula | |

| Molecular Weight | 385.48 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water |

| Purity Grade |

Hazard Assessment (GHS Classification)

While not classified as a "High Hazard" substance like HF or organomercury compounds, Fmoc-Cys(Pr)-OH requires strict adherence to exposure controls due to its potential as an irritant and the reactivity of the Fmoc group.[1]

GHS Label Elements[1][5]

-

Signal Word: WARNING

-

Pictograms: Exclamation Mark (GHS07)

Hazard Statements

-

H315: Causes skin irritation.

Precautionary Statements (Scientific Context)

Operational Safety & Handling Protocols

Weighing and Dissolution Logic

The primary operational risk with S-alkylated cysteines is oxidation .[1] The sulfur atom in the propyl-thioether is susceptible to oxidation by atmospheric oxygen, especially in solution or under light exposure, leading to the formation of sulfoxides.

Protocol: Inert Dissolution

-

Environment: Weigh the powder in a fume hood. For GMP/GLP applications, weigh under a stream of Nitrogen or Argon.

-

Solvent Selection:

-

Concentration: Typical SPPS concentration is 0.1 M – 0.5 M.

Diagram 1: Dissolution & Stability Workflow This logic flow ensures the integrity of the thioether moiety is maintained prior to coupling.

Caption: Workflow for dissolving Fmoc-Cys(Pr)-OH emphasizing inert atmosphere to prevent thioether oxidation.

Coupling Chemistry Implications

When using Fmoc-Cys(Pr)-OH in SPPS, standard activation methods (DIC/Oxyma or HBTU/DIEA) are generally compatible.[1] However, the racemization risk of Cysteine derivatives is higher than other amino acids.

-

Recommendation: Use DIC/Oxyma Pure activation. This method is less basic than HBTU/DIEA, reducing the risk of base-catalyzed racemization (conversion of L-Cys to D-Cys) and premature Fmoc removal.[1]

-

Monitoring: If the coupling reaction turns yellow/orange rapidly, it may indicate excessive base concentration or instability.

Storage & Stability

The shelf-life of Fmoc-Cys(Pr)-OH is directly correlated to moisture and oxygen exclusion.[1]

Table 2: Storage Specifications

| Condition | Requirement | Scientific Rationale |

| Temperature | Retards hydrolysis of the Fmoc ester bond.[1] | |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical: Prevents oxidation of S-propyl to sulfoxide ( |

| Container | Amber Glass / Foil-wrapped | Protects from UV-induced degradation.[1] |

| Desiccation | Required | Hydrolysis of the Fmoc group occurs readily in the presence of moisture. |

Emergency Response Protocols

In the event of exposure, the lipophilic nature of the S-propyl group facilitates skin absorption compared to free Cysteine.

Diagram 2: Emergency Response Decision Tree Standardized response for laboratory incidents involving Fmoc-thioethers.

Caption: Immediate response actions for exposure to N-Fmoc-S-propyl-L-cysteine.

Ecological & Disposal Considerations

Environmental Fate[1]

-

Aquatic Toxicity: Data is limited for this specific derivative, but Fmoc-compounds are generally considered toxic to aquatic life with long-lasting effects due to the fluorene moiety.[1]

-

Degradability: The Fmoc group is biodegradable, but the S-propyl ether linkage is robust and may persist.

Disposal Protocol

-

Segregation: Do NOT mix with oxidizers (peroxides, nitric acid) in waste streams. This can generate heat and gaseous SOx.

-

Classification: Dispose of as Hazardous Chemical Waste (Solid or Liquid Organic).

-

Incineration: High-temperature incineration equipped with scrubbers is the preferred method to manage sulfur oxide emissions.

References

-

Alchimica. (n.d.). N-Fmoc-S-propyl-L-cysteine Product Entry. Retrieved from [Link][1]

-

ChemSRC. (n.d.). CAS 1447738-01-3 Data Sheet. Retrieved from [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Fmoc/Cys stability). Retrieved from [Link]

Modulating Lipophilicity in Organosulfur Therapeutics: A Technical Guide to the Hydrophobicity Characteristics of S-Propyl Cysteine Derivatives

Executive Summary

As drug development increasingly focuses on naturally derived organosulfur compounds, the pharmacokinetic limitations of these hydrophilic molecules become a primary bottleneck. S-propyl-L-cysteine (SPC), a bioactive derivative found in Allium species (such as onions and garlic)[1],[2], exhibits remarkable neuroprotective, antioxidant, and anti-inflammatory properties ()[3]. However, its clinical translation relies heavily on its hydrophobicity, which dictates membrane permeability and target engagement. This whitepaper provides an in-depth technical analysis of the lipophilic characteristics of SPC and its derivatives, offering validated protocols for evaluating and modulating their physicochemical profiles.

Physicochemical Profiling: The Hydrophobic Advantage of the Propyl Moiety

The aliphatic side chain of S-alkyl cysteines significantly influences their partition coefficient (LogP). The extension from a methyl group to a propyl group incrementally increases lipophilicity. This gradient explains why SPC exhibits more potent protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity compared to the more commonly studied S-allylcysteine (SAC)[3],[4]. The increased hydrophobicity allows for better cellular partitioning, enabling direct intracellular target engagement.

Table 1: Comparative Hydrophobicity of S-Alkyl Cysteine Derivatives

| Compound | Side Chain | Molecular Weight (Da) | Calculated MolLogP |

| S-Methylcysteine (SMC) | -CH3 | 135.18 | -1.06 |

| S-Ethylcysteine (SEC) | -CH2CH3 | 149.21 | -0.73 |

| S-Allylcysteine (SAC) | -CH2CH=CH2 | 161.22 | -0.45 |

| S-Propyl-L-cysteine (SPC) | -CH2CH2CH3 | 163.24 | -0.33 |

(Data synthesized from computational drug-likeness screening of Allium derivatives ()[5],[6])

Experimental Workflow: Quantifying Hydrophobicity via RP-HPLC

Causality of Experimental Choice: Why use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD determination instead of the traditional octanol-water shake-flask method? The shake-flask method is prone to emulsion formation and is highly variable for zwitterionic amino acids. RP-HPLC using a C18 stationary phase mimics the hydrophobic environment of biological lipid bilayers. By controlling the mobile phase pH to 7.4, we obtain the distribution coefficient (LogD7.4) via retention time mapping, creating a self-validating, high-throughput system.

Protocol 1: RP-HPLC Determination of Lipophilicity (LogD7.4)

-

Mobile Phase Preparation: Prepare a buffer of 50 mM phosphate-buffered saline (PBS) adjusted to exactly pH 7.4. Use HPLC-grade acetonitrile as the organic modifier.

-

Column Equilibration: Equilibrate a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) with a 95:5 (Buffer:Acetonitrile) isocratic flow at 1.0 mL/min.

-

Standard Calibration: Inject a homologous series of reference compounds with known LogD7.4 values (e.g., toluene, aniline, phenol) to create a calibration curve mapping retention time (tR) to LogD.

-

Sample Injection: Inject 20 µL of 1 mM SPC dissolved in the mobile phase.

-

Detection & Analysis: Monitor absorbance at 210 nm (due to the lack of strong chromophores in aliphatic cysteines). Calculate the capacity factor (k') and extrapolate the LogD7.4 from the calibration curve.

Caption: RP-HPLC workflow for empirical LogD7.4 determination of SPC derivatives.

Pharmacokinetic Implications in Drug Development

The lipophilicity of SPC directly impacts its ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects. In models of neurological disease, SPC has been shown to decrease the production of amyloid-β peptides and protect dopaminergic neurons in MPTP-induced Parkinson's disease models[7],[4]. Mechanistically, the hydrophobic propyl chain facilitates entry into the cytoplasm and endoplasmic reticulum, where SPC directly suppresses calpain activity by binding to the enzyme's Ca2+-binding domain[3],[7].

Caption: Lipophilicity-driven cellular uptake and calpain inhibition pathway of SPC.

Synthetic Derivatization to Modulate Lipophilicity

To further enhance the hydrophobicity of SPC for specific therapeutic or diagnostic applications, synthetic derivatization of the N-terminal amine is frequently employed. For instance, N-acetylation yields N-acetyl-S-propyl-L-cysteine (AcPrCys). AcPrCys is a highly stable, lipophilic metabolite utilized as a robust internal biomarker for 1-bromopropane occupational exposure ()[8],[9]. Masking the primary amine removes a positive charge at physiological pH, drastically increasing the LogP and facilitating passive transcellular diffusion.

Protocol 2: Caco-2 Permeability Assay for Validating SPC Derivatization

Causality of Experimental Choice: While LogD provides a thermodynamic partition value, the Caco-2 monolayer assay provides a kinetic rate of flux (Apparent Permeability, Papp), accounting for both passive diffusion and potential active efflux mechanisms.

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

-

Dosing Solution: Dissolve the SPC derivative (e.g., AcPrCys) in Hank's Balanced Salt Solution (HBSS) at pH 7.4 to a final concentration of 10 µM.

-

Permeability Assessment: Add the dosing solution to the apical chamber. Incubate at 37°C. Sample 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

-

Quantification: Analyze the basolateral samples using LC-MS/MS to calculate the Papp. A Papp > 10 × 10⁻⁶ cm/s validates high lipophilicity-driven absorption.

Conclusion

The hydrophobicity of S-propyl cysteine derivatives is the linchpin of their pharmacological efficacy. By understanding the structure-property relationships—specifically how the propyl moiety and N-acetylation enhance LogP—researchers can rationally design organosulfur therapeutics with optimized bioavailability and potent intracellular target engagement.

References

-

Kosuge, Y., et al. (2020). "Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease (Review)." Experimental and Therapeutic Medicine, 19(2), 1565-1569.[Link]

-

Pandey, P., et al. (2020). "Screening of Potent Inhibitors Against 2019 Novel Coronavirus (Covid-19) from Alliumsativum and Allium cepa: An In Silico Approach." Biointerface Research in Applied Chemistry, 11(1), 7981-7993.[Link]

-

Valentine, H., et al. (2007). "Globin S-Propyl Cysteine and Urinary N-Acetyl-S-Propylcysteine as Internal Biomarkers of 1-Bromopropane Exposure." Toxicological Sciences, 98(2), 427-435.[Link]

Sources

- 1. Showing Compound S-Propyl-L-cysteine (FDB012677) - FooDB [foodb.ca]

- 2. (±)-S-Propyl-L-cysteine-S-oxide - LKT Labs [lktlabs.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. One moment, please... [biointerfaceresearch.com]

- 7. scienceopen.com [scienceopen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

Applications of S-Alkylated Cysteine Analogs in Peptide Research

Executive Summary

The strategic modification of cysteine residues via S-alkylation has evolved from a simple blocking strategy for mass spectrometry into a cornerstone technology for therapeutic peptide development. Unlike canonical amino acid substitutions, S-alkylation allows for the post-translational introduction of non-native functionalities—ranging from hydrocarbon "staples" that enforce

This guide provides a technical deep-dive into the chemistry and application of S-alkylated cysteine analogs. It moves beyond basic synthesis to explore the causality of experimental design: why specific alkylating agents are chosen, how orthogonal protection schemes dictate success, and how to validate these modifications in a drug discovery workflow.

Chemical Foundation: The Thiol Advantage

Cysteine is unique among the 20 canonical amino acids due to the high nucleophilicity of its sulfhydryl (

Mechanisms of Alkylation

Two primary mechanisms dominate the landscape of S-alkylation in peptide research:

-

Nucleophilic Substitution (

): The thiolate attacks an electrophilic carbon bearing a leaving group (e.g., halides, mesylates).-

Reagents:

-haloacetamides, benzyl halides, bis-bromomethyl benzenes. -

Utility: Stapling, permanent blocking, site-specific labeling.

-

-

Michael Addition: The thiolate attacks a

-carbon of an-

Reagents: Maleimides, vinyl sulfones.

-

Utility: Bioconjugation (antibody-drug conjugates), rapid labeling.

-

Comparative Analysis of Alkylating Agents[1]

| Reagent Class | Reaction Type | Selectivity | Stability of Product | Primary Application |

| Haloacetamides (e.g., Iodoacetamide) | High (at pH 7.5-8.5) | Very High (Thioether) | Proteomics blocking, permanent capping | |

| Maleimides | Michael Addition | High (at pH 6.5-7.5) | Moderate (Retro-Michael risk) | Bioconjugation, fluorescent labeling |

| Bis-haloalkanes | Double | High | Very High | Peptide Stapling (Helix stabilization) |

| Fatty Acid Halides | Moderate | High | Lipidation (Half-life extension) | |

| Perfluoroaryls | High | High | Stapling (Rigid linkers) |

Core Application 1: Peptide Stapling & Macrocyclization[2]

Peptide stapling involves the covalent linkage of two amino acid side chains to form a macrocycle.[1] Using S-alkylated cysteine analogs for this purpose (often called "Cys-stapling") is a robust alternative to Ring-Closing Metathesis (RCM) because it avoids transition metal catalysts and can be performed on unprotected peptides in solution.

Mechanism of Action

By introducing two cysteine residues at positions

-

Entropic Penalty Reduction: The staple pre-organizes the peptide, reducing the entropic cost of binding to a target protein.

-

Protease Resistance: The macrocycle shields the peptide backbone from proteolytic enzymes.

Visualization: Cysteine Stapling Workflow

Figure 1: Mechanism of two-step cysteine stapling using a bis-electrophilic linker. The second step (ring closure) is entropically favored due to the proximity of the second thiol.

Core Application 2: Lipidation for Half-Life Extension

Small peptides suffer from rapid renal clearance (minutes). S-alkylation with fatty acid analogs (S-palmitoylation or mimics) allows peptides to bind non-covalently to serum albumin, extending circulation time to hours or days.

Strategic Design[4]

-

S-Palmitoylation Mimics: Native palmitoylation is a thioester (labile). Research typically uses S-hexadecyl cysteine (stable thioether) formed by reacting Cys with a hexadecyl halide or maleimide-lipid.

-

Albumin Binding: The lipid tail buries itself in the hydrophobic pockets of Human Serum Albumin (HSA). This creates a depot effect, slowly releasing the free peptide.

Protocol Considerations

Lipidation significantly alters solubility.[2]

-

Synthesis: Often performed on-resin to avoid solubility issues with the free lipidated peptide.

-

Purification: Requires C4 or C8 columns (instead of C18) and elevated temperatures (

) during HPLC to prevent aggregation.

Detailed Protocol: Synthesis of a Stapled Peptide via S-Alkylation

Objective: Synthesize a stapled analog of a p53-binding peptide using

Materials[3][4][6][7][8][9]

-

Resin: Rink Amide MBHA resin (0.5 mmol/g).

-

Reagents: Fmoc-amino acids, HATU, DIEA, Piperidine, TFA, TIS, EDT.

-

Stapling Reagent:

-dibromo-m-xylene. -

Solvents: DMF, DCM, Acetonitrile, Water.

Step-by-Step Methodology

Phase 1: Solid Phase Peptide Synthesis (SPPS)

-

Coupling: Synthesize the linear sequence using standard Fmoc chemistry.

-

Note: Use Fmoc-Cys(Trt)-OH .[3] The Trityl (Trt) group is removed during final cleavage, exposing the free thiol for solution-phase stapling.

-

-

N-Terminal Capping: Acetylate the N-terminus (Ac2O/DIEA) to prevent side reactions during stapling.

-

Global Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:2.5:2.5:1) for 2 hours.

-

Critical: EDT (Ethanedithiol) is essential to scavenge trityl cations and prevent re-attachment to the Cys sulfur.

-

-

Precipitation: Precipitate crude peptide in cold diethyl ether. Centrifuge and dry.

Phase 2: Chemical Stapling (Solution Phase)

-

Dissolution: Dissolve crude peptide in

Ammonium Bicarbonate (-

Concentration: Target

. Dilution is key to favor intramolecular stapling over intermolecular dimerization.

-

-

Reaction: Add

equivalents of -

Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS.[4]

-

Success Metric: Mass shift of

(Linker mass

-

-

Quenching: Acidify with TFA to pH

.

Phase 3: Purification & Validation

-

HPLC: Purify using a C18 column with a water/acetonitrile gradient (

TFA). -

Validation:

-

ESI-MS: Confirm exact mass.

-

CD Spectroscopy: Compare helicity of the stapled peptide vs. the linear reduced control (expect characteristic minima at

for

-

Advanced Strategy: Orthogonal Protection for Dual Modification

For complex applications requiring both lipidation and a fluorescent probe, orthogonal protection is required.

Workflow Logic:

-

Cys1 (Site A): Protect with Mmt (Methoxytrityl). Labile to

TFA (mild). -

Cys2 (Site B): Protect with Trt (Trityl). Stable to

TFA, labile to -

On-Resin Modification:

-

Treat resin with

TFA/DCM -

Alkylate Site A (e.g., with Lipid-Maleimide).

-

-

Cleavage: Treat with

TFA -

Solution Modification: Alkylate Site B (e.g., with Fluorescein-Iodoacetamide).

Visualization: Orthogonal Protection Workflow

Figure 2: Orthogonal deprotection strategy using Mmt and Trt groups allows for the precise, sequential installation of two different functionalities (e.g., a lipid and a fluorophore) on the same peptide.

References

-

Calce, E., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.[5] Chemistry – A European Journal, 23(2), 224-233. [Link]

-

Fairlie, D. P., & Dantas de Araujo, A. (2016). Stapling peptides using cysteine crosslinking.[1] Biopolymers, 106(6), 843-852. [Link]

-

Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 19(11), 1602-1618. [Link]

-

Timmerman, P., et al. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821-824. [Link]

-

Gunnoo, S. B., & Madder, A. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17(7), 529-553. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing N-Fmoc-S-propyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Nuances of Cysteine Incorporation in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling significant advancements in drug discovery, proteomics, and biomaterials science. The strategic incorporation of cysteine residues is paramount for creating peptides with defined secondary and tertiary structures, primarily through the formation of disulfide bridges. The thiol group of cysteine, however, presents unique challenges during synthesis, including its susceptibility to oxidation and alkylation, and a heightened risk of racemization at the α-carbon during coupling steps.[1][2]

The choice of the thiol protecting group is therefore a critical determinant of the success of the synthesis. While a variety of protecting groups are available, this guide focuses on the use of N-α-Fmoc-S-propyl-L-cysteine . The S-propyl group, a simple aliphatic protection, offers a distinct profile compared to more bulky or acid-labile groups. This document provides a comprehensive, experience-driven protocol for the successful incorporation of Fmoc-Cys(Propyl)-OH into peptide sequences, addressing potential challenges and offering strategies for their mitigation.

The Logic of SPPS: A Stepwise Approach to Peptide Assembly

SPPS is fundamentally a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1] The Fmoc/tBu strategy is the most widely adopted approach, relying on the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.

Diagram: The Core Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for Incorporating N-Fmoc-S-propyl-L-cysteine

The S-propyl group is a non-standard protecting group for cysteine. While less common than the S-trityl (Trt) or S-acetamidomethyl (Acm) groups, its aliphatic nature may offer advantages in specific contexts, potentially reducing steric hindrance during coupling. However, its stability and cleavage characteristics must be carefully considered.

Racemization: Cysteine derivatives are particularly prone to racemization during the activation step of coupling, especially when using base-mediated methods with phosphonium or uronium reagents like HBTU or HATU.[3] This is a critical consideration for maintaining the chiral integrity of the final peptide.

Side Reactions:

-

β-elimination: Especially when cysteine is the C-terminal residue, base-catalyzed elimination of the protected thiol can occur, leading to the formation of a dehydroalanine residue. This can subsequently react with piperidine (from the Fmoc deprotection step) to form a piperidinylalanine adduct.[1]

-

S-alkylation: During the final trifluoroacetic acid (TFA) cleavage, reactive species generated from the cleavage of other side-chain protecting groups or the resin linker can alkylate the cysteine sulfur.[2][4]

Experimental Protocols

Materials and Reagents

-

N-α-Fmoc-S-propyl-L-cysteine

-

SPPS Resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for protected fragments or peptide acids)

-

Other Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA)

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Cleavage Cocktail Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water

-

Precipitation/Washing: Cold diethyl ether

Protocol 1: Peptide Chain Elongation

This protocol outlines a single coupling cycle for incorporating N-Fmoc-S-propyl-L-cysteine.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of N-Fmoc-S-propyl-L-cysteine:

-

Rationale for Reagent Choice: To minimize the risk of racemization, a carbodiimide-based activation method with an additive is recommended over phosphonium or uronium-based reagents. DIC/HOBt or DIC/Oxyma provides a balance of reactivity and safety against epimerization.[3]

-

Activation: In a separate vessel, dissolve N-Fmoc-S-propyl-L-cysteine (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the solution to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Diagram: Coupling Cycle for N-Fmoc-S-propyl-L-cysteine

Caption: Decision workflow for the coupling of Fmoc-Cys(Propyl)-OH.

Protocol 2: Cleavage and Final Deprotection

The stability of the S-propyl group to TFA is a key consideration. While simple alkyl groups are generally stable, prolonged exposure to strong acid in the presence of scavengers can lead to some degree of cleavage. The choice of cleavage cocktail is crucial to remove all other protecting groups while preserving the integrity of the peptide.

Recommended Cleavage Cocktail (Reagent K): This is a robust, general-purpose cleavage cocktail suitable for peptides containing sensitive residues.

| Reagent | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |

| Phenol | 5% | Scavenger for carbocations. |

| Water | 5% | Scavenger for tert-butyl cations. |

| Thioanisole | 5% | Scavenger, particularly for protecting tryptophan residues. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger and reducing agent to prevent re-attachment of protecting groups to the thiol and reduce disulfide formation.[5] |

Procedure:

-

Final Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the final amino acid.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Add the pre-chilled Reagent K to the dried resin (approximately 10 mL per 0.1 mmol of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Slowly add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (at least 3 times) to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Post-Cleavage Analysis and Purification

It is imperative to analyze the crude peptide to assess the success of the synthesis and identify any potential side products.

Analytical Techniques:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of the crude peptide.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and identify any impurities.

Purification:

The crude peptide should be purified using preparative RP-HPLC to isolate the target peptide from deletion sequences, truncated peptides, and products of side reactions.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the integration of monitoring and analytical steps.